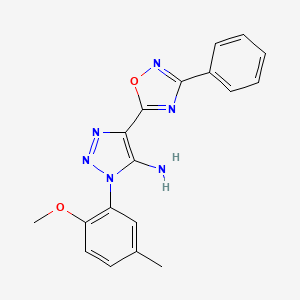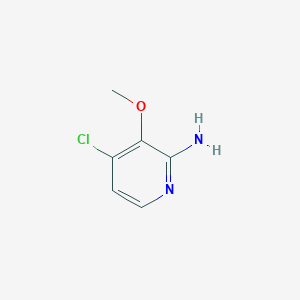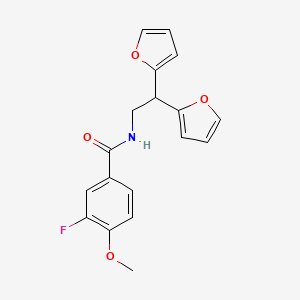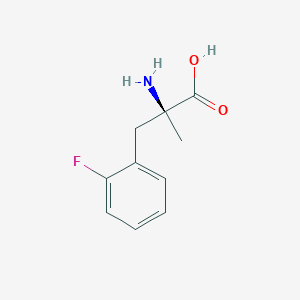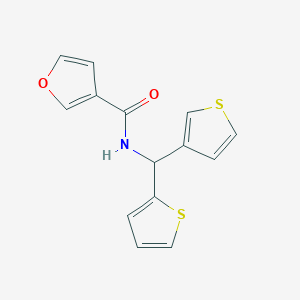
N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .Scientific Research Applications
Synthesis and Chemical Reactivity
Research has focused on the synthesis and reactivity of compounds structurally related to N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide. For instance, studies on furan and thiophene derivatives have shown methods for anode oxidation of heterocyclic acids, leading to various carboxamide derivatives. These processes are crucial for creating complex molecules with potential applications in pharmaceuticals and materials science (Konstantinov, Shelepin, & Koloskova, 1971). Further, investigations into the electrophilic substitution reactions of furan-2-yl and thiophene-2-yl compounds have provided insights into synthesizing novel heterocyclic structures, which are valuable for developing new drugs and materials (Aleksandrov & El’chaninov, 2017).
Potential Pharmacological Applications
Several studies have explored the antimicrobial and antiviral potentials of furan-carboxamide derivatives. A notable example includes the synthesis and investigation of a thiazole-based heterocyclic amide, which demonstrated significant antimicrobial activity against various microorganisms. This suggests potential for pharmacological applications, including as new antimicrobial agents (Cakmak et al., 2022). Additionally, furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses, indicating their potential as antiviral drugs (Yongshi et al., 2017).
Material Science Applications
Research has also focused on the application of furan and thiophene derivatives in material science. For example, studies on the concise construction of furan and thiophene units have highlighted their role in synthesizing bioactive compounds and functional materials. Efficient methods for annulation reactions of these heterocycles have been developed, offering routes to highly functionalized furans and thiophenes with broad applications in material science and pharmaceuticals (He et al., 2020).
Future Directions
Thiophene derivatives are significant lead compounds that can be used for further structural optimization . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, more research is needed to explore the potential applications of “N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide” and other thiophene derivatives.
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c16-14(10-3-5-17-8-10)15-13(11-4-7-18-9-11)12-2-1-6-19-12/h1-9,13H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULBKZKTVBQOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
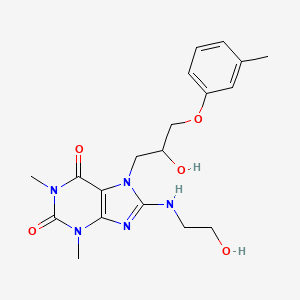
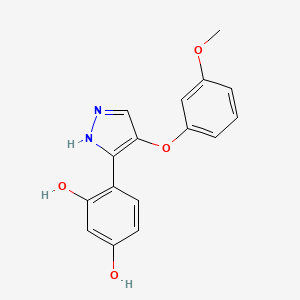

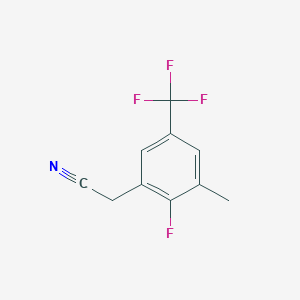
![methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2673049.png)
![7,7-dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2673051.png)
![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2673053.png)
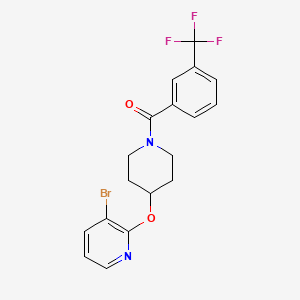

methanone](/img/structure/B2673058.png)
